molecular formula C12H4Cl2N2 B5596876 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile CAS No. 220898-80-6

2-(2,3-Dichloroinden-1-ylidene)propanedinitrile

Cat. No.: B5596876
CAS No.: 220898-80-6
M. Wt: 247.08 g/mol
InChI Key: OUWNKQWLOLTVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichloroinden-1-ylidene)propanedinitrile is an organic compound with significant applications in various fields of science and industry. It is characterized by the presence of two chlorine atoms and a propanedinitrile group attached to an indene ring. This compound is known for its unique structural features and interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile typically involves the condensation of 2,3-dichloroindene with malononitrile in the presence of a suitable catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, and Al2O3 . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum efficiency and cost-effectiveness. The use of microwave irradiation and iodine as catalysts has also been explored to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloroinden-1-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products

The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological and industrial applications .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile involves its interaction with molecular targets through its electrophilic centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes and pathways. This mechanism is particularly relevant in its potential anti-cancer activity, where it can interfere with the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dichloroinden-1-ylidene)propanedinitrile stands out due to its unique structural features, such as the presence of two chlorine atoms, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bio-active molecules further highlights its significance in scientific research and industrial applications.

Properties

CAS No.

220898-80-6

Molecular Formula

C12H4Cl2N2

Molecular Weight

247.08 g/mol

IUPAC Name

2-(2,3-dichloroinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H4Cl2N2/c13-11-9-4-2-1-3-8(9)10(12(11)14)7(5-15)6-16/h1-4H

InChI Key

OUWNKQWLOLTVLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=C(C#N)C#N)Cl)Cl

Origin of Product

United States

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